3-Isopropyl-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-Isopropyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O2 It is a derivative of benzoic acid, featuring an isopropyl group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(trifluoromethyl)benzoic acid typically involves the introduction of the isopropyl and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the Friedel-Crafts alkylation, where isopropyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yields. Additionally, the use of catalytic systems that minimize by-products and enhance selectivity is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Isopropyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Isopropylbenzoic acid
Uniqueness
3-Isopropyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the isopropyl group influences its lipophilicity and binding affinity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-propan-2-yl-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6(2)7-3-8(10(15)16)5-9(4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEKUPCEXHYDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369784-77-9 |
Source
|
Record name | 3-Isopropyl-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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